5-Ethyl-2'-deoxyuridine-d5

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

5-Ethyl-2'-deoxyuridine-d5 (EdU-d5; C₁₁H₁₁D₅N₂O₅; MW 261.29) is a stable isotope-labeled analog of the thymidine nucleoside 5-ethyl-2'-deoxyuridine (EdU, also known as Edoxudine or EUdR), distinguished by five deuterium atoms substituted at the terminal ethyl group. The non-deuterated parent compound EdU is widely used as a click-chemistry-compatible probe for detecting de novo DNA synthesis in proliferating cells, serving as a direct replacement for 5-bromo-2'-deoxyuridine (BrdU).

Molecular Formula C₁₁H₁₁D₅N₂O₅
Molecular Weight 261.29
Cat. No. B1154839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2'-deoxyuridine-d5
Synonyms2’-Deoxy-5-ethyluridine-d5;  5-Ethyl-1-(2’-deoxy-β-D-ribofuranosyl)uracil-d5;  5-Ethyl-2’-deoxyuridine-d5;  5-Ethyldeoxyuridine-d5;  Aedurid-d5;  EDU-d5;  EUDR-d5;  Edoxudine-d5;  Epoxudine-d5;  ORF 15817-d5;  RWJ 15817-d5;  β-5-Ethyl-2’-deoxyuridine-d5;  β-5-Et
Molecular FormulaC₁₁H₁₁D₅N₂O₅
Molecular Weight261.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2'-deoxyuridine-d5: A Deuterated Nucleoside Probe for Quantitative DNA Synthesis Analysis, LC-MS/MS Internal Standardization, and Antiviral Mechanism Studies


5-Ethyl-2'-deoxyuridine-d5 (EdU-d5; C₁₁H₁₁D₅N₂O₅; MW 261.29) is a stable isotope-labeled analog of the thymidine nucleoside 5-ethyl-2'-deoxyuridine (EdU, also known as Edoxudine or EUdR), distinguished by five deuterium atoms substituted at the terminal ethyl group . The non-deuterated parent compound EdU is widely used as a click-chemistry-compatible probe for detecting de novo DNA synthesis in proliferating cells, serving as a direct replacement for 5-bromo-2'-deoxyuridine (BrdU) [1]. EdU also possesses documented antiviral activity against herpes simplex virus types 1 and 2 (HSV-1/2), mediated by selective phosphorylation via virus-induced thymidine kinase [2]. The deuterated form, EdU-d5, functions primarily as a stable isotope-labeled (SIL) internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise absolute quantification of EdU in biological matrices while co-eluting with the analyte to correct for ion suppression and matrix effects .

Why Generic Substitution Fails for 5-Ethyl-2'-deoxyuridine-d5 — Structural and Functional Divergence Among Thymidine Analogs


The 5-substituted-2'-deoxyuridine chemical class encompasses compounds whose biological fate, analytical behavior, and detection compatibility diverge substantially based on a single C5 substituent: an ethyl group (EdU), an ethynyl group (EdU for click chemistry), a bromine atom (BrdU), an iodine atom (IdU), or a trifluoromethyl group (F₃-dT). EdU bearing a 5-ethyl substituent is preferentially phosphorylated by HSV-encoded thymidine kinase — with a Km approximately 100-fold weaker than thymidine [1] — and is resistant to phosphorolytic cleavage by pyrimidine nucleoside phosphorylases, a liability that limits the metabolic stability of 5-halo analogs like BrdU [2]. In analytical workflows, non-deuterated EdU cannot serve as an internal standard because it is chemically indistinguishable from the target analyte in MS detection, whereas EdU-d5 provides the mass shift (+5 Da) essential for selected reaction monitoring (SRM) without altering extraction recovery or chromatographic retention [3]. Simply substituting non-deuterated EdU, BrdU, IdU, or 5-ethynyl-EdU for EdU-d5 would forfeit either the quantitative accuracy afforded by isotopic internal standardization or the specific enzymatic selectivity profile conferred by the 5-ethyl modification.

5-Ethyl-2'-deoxyuridine-d5: Quantitative Comparative Evidence for Analytical and Biological Differentiation


Isotopic Internal Standard Capability: EdU-d5 vs. Non-Deuterated EdU for LC-MS/MS Quantification

5-Ethyl-2'-deoxyuridine-d5 provides a +5 Da mass shift relative to the non-deuterated parent EdU (MW 256.26 vs. 261.29), enabling its use as a SIL internal standard in LC-MS/MS SRM workflows . In contrast, non-deuterated EdU is chemically identical to the analyte and cannot be resolved by mass spectrometry, while structural analogs such as BrdU or IdU exhibit different extraction recoveries and chromatographic retention times that fail to co-elute with EdU [1]. A deuterated SIL internal standard is widely acknowledged as the first-choice approach for quantitative bioanalysis, providing superior compensation for ion suppression and matrix effects compared to structural analog internal standards [2].

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Detection Workflow Simplification: EdU Click Chemistry vs. BrdU Antibody-Based Detection

EdU (5-ethynyl-2'-deoxyuridine) detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry eliminates the DNA denaturation step required for BrdU immunodetection [1]. BrdU detection requires harsh acid, heat, or enzymatic treatment to expose the brominated epitope for anti-BrdU antibody binding, which can compromise sample integrity, antigen co-staining compatibility, and tissue morphology [1]. The EdU detection probe (a fluorescent azide) is approximately 1/500 the size of an anti-BrdU antibody, enabling more efficient tissue penetration and access to epitope-masked DNA . In contrast, 5-ethyl-2'-deoxyuridine (EdU with ethyl, not ethynyl) lacks the terminal alkyne group and is incompatible with click chemistry detection, relegating it to antiviral or metabolic tracing applications requiring mass spectrometry readout [2].

cell proliferation assay click chemistry EdU vs. BrdU DNA synthesis detection

Thymidine Kinase Substrate Affinity: 5-Ethyl-2'-deoxyuridine vs. Thymidine

5-Ethyl-2'-deoxyuridine-β (EDU-β) binds to deoxythymidine kinase with a Km of approximately 2.7 × 10⁻⁴ M, which is roughly 100-fold weaker than the affinity of the natural substrate deoxythymidine (Km ≈ 2.5 × 10⁻⁶ M) [1]. The rate of EDU-β phosphorylation (0.7 nmol/mg protein/15 min) is approximately half that of deoxythymidine (1.52 nmol/mg protein/15 min) [1]. This differential affinity underpins the selective antiviral mechanism: EDU is preferentially phosphorylated in HSV-infected cells where viral thymidine kinase (TK) is expressed at elevated levels, but is a poor substrate for cellular TK in uninfected cells, contributing to its favorable therapeutic index [2]. By comparison, 5-ethyl-2'-deoxyuridine-α (EDU-α) and 5-propyl-2'-deoxyuridine (α and β anomers) do not serve as substrates for thymidine kinase at all [1].

thymidine kinase substrate selectivity antiviral mechanism enzyme kinetics

Metabolic Stability: Resistance of 5-Ethyl-2'-deoxyuridine to Pyrimidine Nucleoside Phosphorylase Cleavage vs. 5-Halo Analogs

5-Ethyl-2'-deoxyuridine was specifically synthesized to resist phosphorolytic cleavage by pyrimidine nucleoside phosphorylases (PyNPases), a major catabolic pathway that rapidly degrades 5-halogenated-2'-deoxyuridines such as BrdU, IdU, and 5-fluoro-2'-deoxyuridine (FdUrd) [1]. The 5-ethyl substituent confers substantially reduced substrate affinity for thymidine phosphorylase and uridine phosphorylase compared to 5-halo analogs, whose electron-withdrawing halogen atoms facilitate enzymatic glycosidic bond cleavage [1]. However, this metabolic stability did not translate into in vitro anti-HSV efficacy: EdU was inactive against HSV in VERO cells at concentrations up to 2 mM, both in the presence and absence of deaminase inhibitors [1]. This contrasts sharply with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), which retains both PyNPase resistance and potent anti-HSV-1 activity (IC₅₀ ≈ 0.01–0.1 µM) [2].

metabolic stability pyrimidine nucleoside phosphorylase phosphorolytic cleavage antiviral pharmacokinetics

Cell Viability Impact: EdU Long-Term Exposure Cytotoxicity is Cell-Type Dependent vs. BrdU

In a direct comparative study of EdU versus BrdU incorporation in SK-BR-3 and BT474 breast cancer cell lines, EdU and BrdU proliferation assays based on click chemistry yielded comparable quantitative results for proliferation rate measurement [1]. However, long-term EdU exposure produced divergent cell-type-dependent effects: SK-BR-3 cell viability was highly affected by long-term EdU treatment, with cells driven into necrotic cell death, whereas BT474 cells appeared essentially unharmed under identical conditions [1]. Both cell lines exhibited cell cycle arrest upon prolonged EdU treatment [1]. BrdU, by comparison, had been previously established to cause DNA damage responses (γ-H2AX phosphorylation) at high concentrations or extended exposure, but the EdU-specific cytotoxicity in SK-BR-3 represents a distinct cell-type-selective vulnerability not observed with BrdU [1]. F-ara-EdU has been subsequently developed as a less toxic EdU alternative for long-term metabolic DNA labeling experiments where cell survival is critical .

cell viability long-term labeling DNA damage EdU cytotoxicity flow cytometry

Multiplexing Compatibility: EdU Non-Antibody Detection Preserves Co-Staining Integrity vs. BrdU

Because EdU detection via click chemistry does not require DNA denaturation, it preserves the integrity of co-stained protein epitopes, fluorescent proteins, and morphological structures that are compromised by the harsh acid or heat denaturation steps mandatory for BrdU immunodetection [1]. This enables reliable multiparameter flow cytometry and fluorescence microscopy workflows combining EdU-based proliferation readout with surface marker immunostaining, intracellular antigen detection, and fluorescent protein (e.g., GFP) visualization [1]. Published protocols confirm compatibility with Hoechst 33342 nuclear counterstaining for EdU-positive cell quantification in human mesenchymal stem cells . BrdU protocols, by contrast, frequently require sequential staining workflows where BrdU detection is performed last, after other epitopes are stained and fixed, limiting experimental flexibility [1].

multiparameter analysis co-staining flow cytometry fluorescence microscopy high-content screening

5-Ethyl-2'-deoxyuridine-d5: Prioritized Application Scenarios Based on Quantitative Evidence


Absolute Quantification of Intracellular EdU in Pharmacokinetic and Tissue Distribution Studies via LC-MS/MS

EdU-d5 is the designated SIL internal standard for LC-MS/MS quantification of EdU in biological matrices (plasma, tissue homogenates, cell lysates). Its +5 Da mass shift enables SRM-based detection with full co-elution, correcting for ion suppression and matrix effects [1]. This application is essential for preclinical pharmacokinetic studies of EdU-based antiviral prodrugs or EdU-labeled cell tracking in adoptive transfer experiments, where absolute EdU concentration in target tissues must be accurately determined [2].

Method Validation and Quality Control for EdU-Based Cell Proliferation Assays in GLP Environments

In regulated bioanalytical or GLP-compliant laboratories, EdU-d5 serves as an independent quality control material to validate EdU extraction recovery, instrument performance, and inter-day precision of LC-MS/MS methods [1]. This addresses the limitation identified in EdU click-chemistry assays, where EdU incorporation is measured via relative fluorescence without absolute mass quantification — EdU-d5 bridges this gap by enabling molar concentration determination of EdU in the labeling medium and intracellular pools [1].

Metabolic Stability and Enzyme Selectivity Profiling of 5-Substituted-2'-Deoxyuridine Derivatives

EdU-d5, as a stable-isotope-labeled tracer, can be co-incubated with non-deuterated test compounds in PyNPase or thymidine kinase assays to enable simultaneous LC-MS/MS quantification of substrate depletion and product formation [1]. This exploits the documented resistance of the 5-ethyl substituent to PyNPase cleavage [2] and the ~100-fold weaker TK binding affinity relative to thymidine [3] to differentiate enzymatic handling of 5-ethyl, 5-ethynyl, and 5-halo analogs in a single analytical run [1].

Dual-Pulse Cell Proliferation Labeling for Stem Cell and Neuroscience Lineage Tracing

EdU-d5 used at tracer concentrations (sub-cytotoxic, well below the μM range that induces cell cycle arrest or necrosis in sensitive lines [1]) can be combined with BrdU or IdU in sequential pulse-labeling paradigms. Subsequent LC-MS/MS quantification of EdU (via EdU-d5 internal standard) and BrdU (via BrdU-d3 internal standard) in extracted DNA enables mass-based, rather than antibody-based, discrimination of cells born at different time points [2]. This overcomes the established limitation that BrdU and EdU labeling efficiency differs at equimolar doses in certain tissues, such as the songbird brain, where BrdU labels more cells than EdU [3].

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